molecular formula C20H23N3O3 B11165858 2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide

Cat. No.: B11165858
M. Wt: 353.4 g/mol
InChI Key: HLQRXDFCWLGNFY-UHFFFAOYSA-N
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Description

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide is a complex organic compound with a molecular formula of C16H14N2O6S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the acetylation of aniline derivatives, followed by the introduction of the butylbenzamide group through a series of coupling reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction parameters and the use of advanced purification techniques, such as chromatography, ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- share structural similarities.

    Aromatic amides: Other aromatic amides with similar functional groups can exhibit comparable chemical properties.

Uniqueness

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and interaction capabilities

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4-acetamidobenzoyl)amino]-N-butylbenzamide

InChI

InChI=1S/C20H23N3O3/c1-3-4-13-21-20(26)17-7-5-6-8-18(17)23-19(25)15-9-11-16(12-10-15)22-14(2)24/h5-12H,3-4,13H2,1-2H3,(H,21,26)(H,22,24)(H,23,25)

InChI Key

HLQRXDFCWLGNFY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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